![molecular formula C6H5ClN4S B2848322 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole CAS No. 478081-35-5](/img/structure/B2848322.png)

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

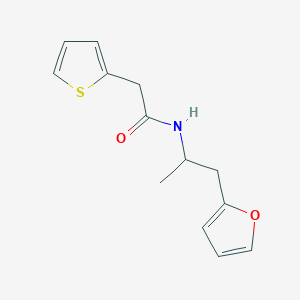

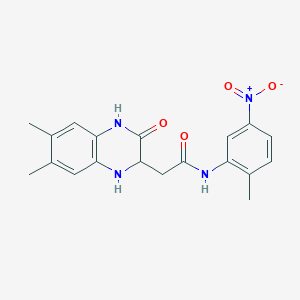

“1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C6H5ClN4S . It is a molecule that contains a total of 18 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 Thiazole, and 1 Triazole .

Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 200.6487 g/mol . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

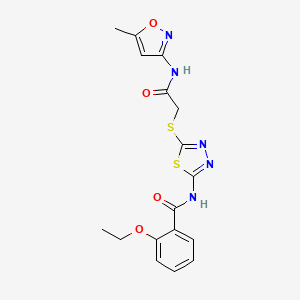

- Thiazoles, including derivatives of 1,3-thiazole, have been studied for their antifungal properties . Researchers have synthesized compounds related to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole and screened them for antifungal activity. Understanding their efficacy against fungal pathogens is crucial for developing new antifungal agents.

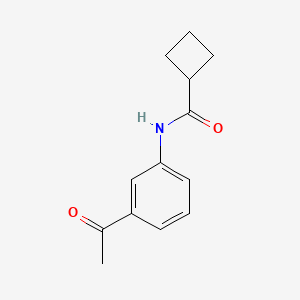

- One specific compound related to this compound demonstrated anti-inflammatory and analgesic activity with a fast onset of action . Investigating its mechanism of action and potential therapeutic applications could be valuable.

- Researchers have explored novel indole derivatives for various biological activities. While not directly related to this compound, this broader context highlights the importance of heterocyclic compounds in drug discovery . Investigating potential synergies between these two classes of compounds could yield interesting results.

- Although not directly studied for HIV inhibition, molecular docking studies have been performed on related compounds (such as indolyl derivatives) as potential anti-HIV agents . Exploring similar studies for this compound could provide insights into its antiviral properties.

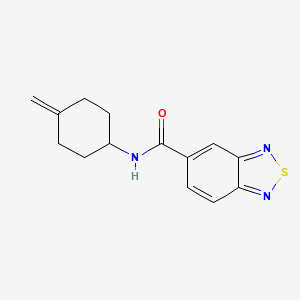

- Researchers have prepared and characterized new benzothiazole-heterocyclic derivatives, which may share similarities with this compound . Investigating their biological activities and potential applications could be worthwhile.

Antifungal Activity

Anti-Inflammatory and Analgesic Properties

Biological Potential in Indole Derivatives

Molecular Docking Studies as an Anti-HIV Agent

Synthesis of Benzothiazole-Heterocyclic Derivatives

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s solubility properties can be inferred from the properties of thiazole, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound’s stability can be inferred from the properties of thiazole, which is stable under normal conditions .

properties

IUPAC Name |

2-chloro-5-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4S/c7-6-9-1-5(12-6)2-11-4-8-3-10-11/h1,3-4H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGUPVACEMQPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2848247.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B2848248.png)

![4-(4-Bromophenyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848249.png)

![1-cyclohexyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2848250.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2848257.png)

![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)